molecular formula C23H18FN3O4 B2914419 N-(2H-1,3-benzodioxol-5-yl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide CAS No. 1286702-46-2

N-(2H-1,3-benzodioxol-5-yl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide

Cat. No.: B2914419
CAS No.: 1286702-46-2
M. Wt: 419.412
InChI Key: CHCVCWOPUIGQCR-UHFFFAOYSA-N
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Description

“N-(2H-1,3-benzodioxol-5-yl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide” is a complex organic compound that features a benzodioxole ring, a fluorophenyl group, and a pyrrolopyridine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide” would likely involve multiple steps, including the formation of the benzodioxole ring, the introduction of the fluorophenyl group, and the construction of the pyrrolopyridine core. Typical reaction conditions might include:

    Formation of Benzodioxole Ring: This could involve the cyclization of a catechol derivative with a suitable dihalide.

    Introduction of Fluorophenyl Group: This might be achieved through a nucleophilic substitution reaction.

    Construction of Pyrrolopyridine Core: This could involve a multi-step synthesis starting from a pyridine derivative.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound might undergo various types of reactions, including:

    Oxidation: Potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Possibly reducing the ketone group to an alcohol.

    Substitution: Halogenation or other substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents might include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, it might be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, it could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzodioxole derivatives, fluorophenyl compounds, and pyrrolopyridine analogs.

Uniqueness

The uniqueness of “N-(2H-1,3-benzodioxol-5-yl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide” would lie in its specific combination of functional groups and its potential biological activities.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-[(2-fluorophenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O4/c24-18-4-2-1-3-16(18)12-26-9-7-15-8-10-27(23(29)22(15)26)13-21(28)25-17-5-6-19-20(11-17)31-14-30-19/h1-11H,12-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCVCWOPUIGQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=CC4=C(C3=O)N(C=C4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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